(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
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Overview
Description
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. This reaction forms 4-chloro-3-phenyl-2-propen-1-one.
Knoevenagel Condensation: The intermediate product undergoes a Knoevenagel condensation with benzaldehyde in the presence of a base like piperidine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E,E)-3-(3-(3-(4-Bromophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
- (E,E)-3-(3-(3-(4-Methylphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
Uniqueness
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
82885-69-6 |
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Molecular Formula |
C18H13ClO3 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(E)-3-[3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13ClO3/c19-16-8-4-13(5-9-16)6-10-17(20)15-3-1-2-14(12-15)7-11-18(21)22/h1-12H,(H,21,22)/b10-6+,11-7+ |
InChI Key |
AZKCOFASXHCXJZ-JMQWPVDRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)C=CC(=O)O |
Origin of Product |
United States |
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